molecular formula C10H11ClN2O B195810 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 62780-89-6

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B195810
CAS No.: 62780-89-6
M. Wt: 210.66 g/mol
InChI Key: GUMPYDGUYXOYML-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 1,3-dihydro-2H-benzimidazol-2-one with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the N-oxide form of the compound .

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with enzymes and receptors involved in various metabolic pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound is structurally similar but contains a piperazine ring instead of a benzimidazole ring.

    1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar chloropropyl group but a different core structure.

The uniqueness of this compound lies in its benzimidazole core, which imparts specific biological activities and chemical reactivity that are not observed in other related compounds.

Properties

IUPAC Name

3-(3-chloropropyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMPYDGUYXOYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211845
Record name 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
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Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62780-89-6
Record name 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=62780-89-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
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Record name 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
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Synthesis routes and methods

Procedure details

A solution of 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one in 6 parts of a hydrochloric acid solution and 40 parts of ethanol is stirred for 2 hours at room temperature. The reaction mixture is evaporated and the solid residue is crystallized from 2-propanol, yielding 9.5 parts (90%) of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one; mp. 115° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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